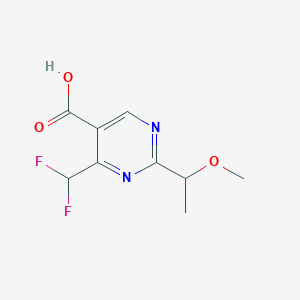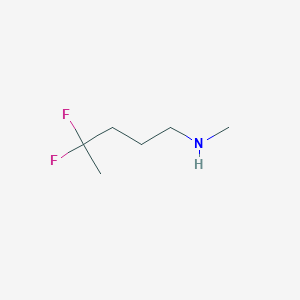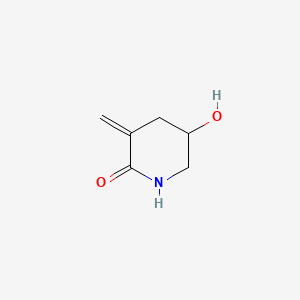![molecular formula C8H13NO2 B13482245 Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one CAS No. 2866253-82-7](/img/structure/B13482245.png)
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(4r,7r)-7-hydroxy-1-azaspiro[35]nonan-2-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or an aldehyde, while substitution reactions can introduce new functional groups into the spirocyclic structure.
Applications De Recherche Scientifique
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can be compared with other similar spirocyclic compounds, such as:
1-azaspiro[3.5]nonan-2-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-oxaspiro[3.5]nonan-2-one:
2,7-diazaspiro[3.5]nonan-2-one: Contains an additional nitrogen atom, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
2866253-82-7 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
7-hydroxy-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11) |
Clé InChI |
KOPIXGVIZUVLEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


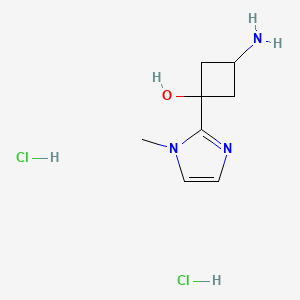
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
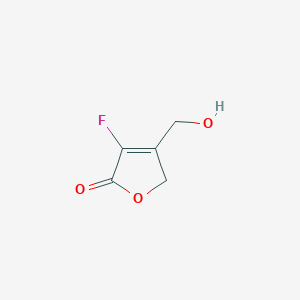
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
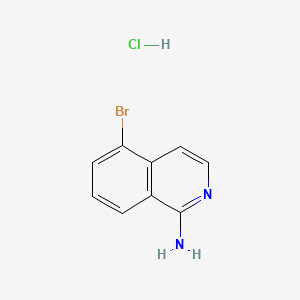
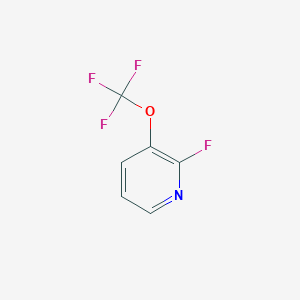
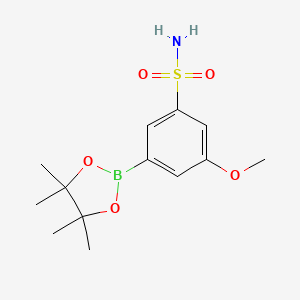
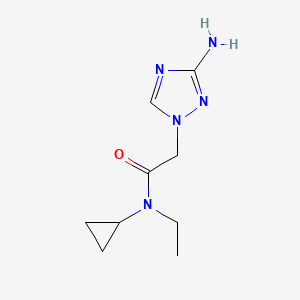
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
